Cas no 1094825-58-7 (Tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate)

Tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1094825-58-7
- MS-21829
- A1-27019
- tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate
- AKOS009424529
- Tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate
-
- インチ: 1S/C15H31N3O2/c1-15(2,3)20-14(19)18-11-7-10-17(12-13-18)9-6-4-5-8-16/h4-13,16H2,1-3H3
- InChIKey: OFFHRXHOUIZYRC-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCCN(CCCCCN)CC1)=O
計算された属性
- せいみつぶんしりょう: 285.24162724g/mol
- どういたいしつりょう: 285.24162724g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 58.8Ų
Tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-21829-0.5G |
tert-Butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate |
1094825-58-7 | >95% | 0.5g |
£1404.00 | 2025-02-09 |
Tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate 関連文献
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Tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylateに関する追加情報
Tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate: A Comprehensive Overview
The compound with CAS No. 1094825-58-7, known as tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of diazepanes, which are seven-membered rings containing two nitrogen atoms. The presence of a tert-butyl group and a 5-aminopentyl substituent adds complexity to its structure, making it a subject of interest for researchers exploring its synthesis, properties, and applications.
tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate has been studied extensively in recent years due to its unique chemical properties. The diazepane ring system is known for its stability and versatility, making it a valuable scaffold for drug design. The tert-butyl group contributes to the molecule's lipophilicity, which is crucial for drug delivery systems. Meanwhile, the 5-aminopentyl chain introduces flexibility and additional functional groups that can be exploited for further chemical modifications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate. Researchers have employed various strategies, including ring-closing metathesis and stepwise assembly methods, to construct the diazepane ring. These methods not only improve the yield but also allow for precise control over the stereochemistry of the molecule. Such advancements are critical for producing high-quality compounds suitable for biological studies.
The pharmacological potential of tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate has been explored in several studies. Its ability to interact with specific biological targets makes it a promising candidate for drug development. For instance, studies have shown that this compound exhibits moderate activity against certain enzymes involved in neurological disorders. Furthermore, its lipophilic nature suggests that it could potentially cross the blood-brain barrier, making it a valuable lead compound for neurodegenerative disease research.
In addition to its pharmacological applications, tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate has also been investigated for its role in materials science. The diazepane ring system has been incorporated into polymer structures to enhance their mechanical properties. The presence of the tert-butyl group and the 5-aminopentyl chain allows for tailored interactions within the polymer matrix, leading to improved durability and flexibility.
Recent research has also focused on the environmental impact of tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carboxylate. Studies have assessed its biodegradability and toxicity under various conditions. These findings are essential for ensuring that the compound can be safely used in industrial and pharmaceutical settings without posing risks to ecosystems or human health.
In conclusion, tert-butyl 4-(5-aminopentyl)-1,4-diazepane-1-carbox
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